N-(3-methoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield various regioisomeric oxazoloquinolones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase and tyrosine kinase, which play crucial roles in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used in the treatment of non-small cell lung cancer.
Uniqueness
N-(3-METHOXYPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features and the presence of both methoxy and phenyl groups, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-8-oxo-9-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H22N4O3/c1-31-17-10-5-9-16(13-17)26-24(30)18-14-25-28-22(15-7-3-2-4-8-15)21-19(27-23(18)28)11-6-12-20(21)29/h2-5,7-10,13-14,22,27H,6,11-12H2,1H3,(H,26,30) |
InChI Key |
ZZJBMTQPPXRKSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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